1-(4-Methoxy-2-methylphenyl)butan-1-ol
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Overview
Description
1-(4-Methoxy-2-methylphenyl)butan-1-ol is an organic compound with the molecular formula C12H18O2 It is a derivative of butanol, featuring a methoxy group and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-2-methylphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the alkylation of 4-methoxy-2-methylphenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-2-methylphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like halides or amines.
Major Products:
Oxidation: 1-(4-Methoxy-2-methylphenyl)butan-1-one.
Reduction: 1-(4-Methoxy-2-methylphenyl)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxy-2-methylphenyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 1-(4-Methoxy-2-methylphenyl)butan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The methoxy and methyl groups may also influence the compound’s lipophilicity and ability to cross cell membranes.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)butan-1-ol: Lacks the methyl group on the phenyl ring.
1-(4-Methylphenyl)butan-1-ol: Lacks the methoxy group on the phenyl ring.
1-(2-Methylphenyl)butan-1-ol: The methyl group is positioned differently on the phenyl ring.
Uniqueness: 1-(4-Methoxy-2-methylphenyl)butan-1-ol is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-5-12(13)11-7-6-10(14-3)8-9(11)2/h6-8,12-13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJQFSHLJONUEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)OC)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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